An In-depth Technical Guide on the Mechanism of Action of Trodusquemine, a PTP1B Inhibitor
An In-depth Technical Guide on the Mechanism of Action of Trodusquemine, a PTP1B Inhibitor
Disclaimer: Initial searches for the specific compound "PTP1B-IN-13" did not yield sufficient public data for a comprehensive technical guide. Therefore, this document focuses on a well-characterized allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), Trodusquemine (also known as MSI-1436) , to fulfill the core requirements of the user's request for an in-depth guide on PTP1B inhibition.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, relevant quantitative data, experimental protocols, and visualizations of the associated signaling pathways for the PTP1B inhibitor, Trodusquemine.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, most notably the insulin and leptin signaling cascades.[1][2] By dephosphorylating activated insulin receptors (IR) and their substrates (like IRS-1), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates these signals.[2][3] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[1][4] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these metabolic diseases.[1][4]
Trodusquemine: An Allosteric Inhibitor of PTP1B
Trodusquemine is a naturally occurring aminosterol originally isolated from the dogfish shark, Squalus acanthias.[1] It functions as a non-competitive, allosteric inhibitor of PTP1B.[4][5] This mode of inhibition confers a degree of selectivity, as it does not target the highly conserved active site common to many protein tyrosine phosphatases.[5]
Mechanism of Action
Trodusquemine binds to a C-terminal, non-catalytic region of PTP1B.[2] This allosteric binding induces a conformational change in the enzyme that prevents it from effectively dephosphorylating its substrates. By inhibiting PTP1B, Trodusquemine enhances and prolongs the phosphorylation of key signaling molecules in the insulin and leptin pathways, thereby increasing insulin sensitivity and promoting satiety.[1][6]
Quantitative Data for Trodusquemine
The following tables summarize key quantitative data for Trodusquemine's activity against PTP1B and its effects in preclinical models.
| Parameter | Value | Reference(s) |
| In Vitro Activity | ||
| IC50 against PTP1B | 1 µmol/L | [7] |
| Inhibition Type | Non-competitive, Allosteric | [5] |
| Selectivity (vs. TC-PTP) | >200-fold | [2] |
| Binding Affinity (Ki) | 0.6 µM to 4.6 µM (depending on enzyme form) | [5] |
| Parameter | Animal Model | Effect | Reference(s) |
| In Vivo Efficacy | |||
| Body Weight | Diet-induced obese mice | ~20% reduction | [8] |
| Fat Mass | Diet-induced obese mice | >50% reduction | [8] |
| Serum Cholesterol | LDLR-/- mice on a high-fat diet | Significant decrease | [8] |
| Serum Triglycerides | LDLR-/- mice on a high-fat diet | Significant decrease | [8] |
| Insulin and Leptin Levels | Diet-induced obese mice | Improved plasma levels |
Impact on Signaling Pathways
Insulin Signaling Pathway
PTP1B dephosphorylates the activated insulin receptor and its substrate, IRS-1, which dampens the downstream signaling cascade involving PI3K and Akt, ultimately reducing glucose uptake.[2] Trodusquemine's inhibition of PTP1B leads to sustained phosphorylation of the insulin receptor and IRS-1, enhancing the insulin signal.[2][9]
Leptin Signaling Pathway
Leptin signals through its receptor, leading to the activation of JAK2. PTP1B negatively regulates this pathway by dephosphorylating JAK2.[3] By inhibiting PTP1B, Trodusquemine enhances JAK2 phosphorylation, leading to increased STAT3 activation and the subsequent regulation of genes involved in appetite and energy expenditure.[2]
Experimental Protocols
PTP1B Enzyme Inhibition Assay (Colorimetric)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against PTP1B using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).[10][11]
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and 2 mM β-mercaptoethanol).[11]
-
Dilute recombinant human PTP1B enzyme to the desired concentration (e.g., 1 µg/mL) in assay buffer.[11]
-
Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in assay buffer (e.g., 4 mM).[11]
-
Prepare serial dilutions of Trodusquemine in the appropriate solvent (e.g., DMSO) and then in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer and the test compound at various concentrations. Include control wells with buffer and solvent only.
-
Add the diluted PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1N NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Trodusquemine compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Western Blot Analysis of Insulin Signaling
This protocol outlines the steps to assess the effect of Trodusquemine on the phosphorylation status of key proteins in the insulin signaling pathway in a cell-based model.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) to ~80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with Trodusquemine at the desired concentration for a specified time. Include a vehicle control.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% w/v non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IR, phospho-Akt, total IR, total Akt, PTP1B, and a loading control like GAPDH) overnight at 4°C.[12]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Conclusion
Trodusquemine represents a significant example of a PTP1B inhibitor with a distinct allosteric mechanism of action. By targeting a non-catalytic site, it achieves selectivity and effectively enhances insulin and leptin signaling. The data and protocols presented in this guide offer a comprehensive overview for researchers interested in the study of PTP1B inhibition as a therapeutic strategy for metabolic diseases. The methodologies described provide a foundation for the in vitro and in-cell characterization of PTP1B inhibitors and their effects on key signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Trodusquemine - Wikipedia [en.wikipedia.org]
- 8. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 12. PTP1B Antibody (#5311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
